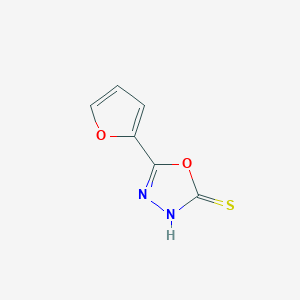

5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

Description

Significance of 1,3,4-Oxadiazole (B1194373) Scaffolds in Drug Discovery and Development

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a bioisostere of amide and ester groups, meaning it can replace these groups in a molecule without significantly altering its chemical and physical properties, but potentially improving its metabolic stability and pharmacokinetic profile. nih.govscielo.br The 1,3,4-oxadiazole nucleus is a common feature in a wide range of biologically active molecules, demonstrating a broad spectrum of pharmacological activities. researchgate.netxisdxjxsu.asiajusst.orgrroij.com

The versatility of the 1,3,4-oxadiazole scaffold stems from its unique chemical properties. It is a stable aromatic ring that can participate in various chemical reactions, allowing for the synthesis of a diverse library of derivatives. researchgate.net The nitrogen and oxygen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets such as enzymes and receptors. scielo.brmdpi.com This ability to form strong and specific interactions is crucial for the therapeutic efficacy of a drug.

Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antidiabetic properties. nih.govxisdxjxsu.asiajusst.orgrroij.comnih.govijper.org This broad applicability has made the 1,3,4-oxadiazole scaffold a focal point in the development of new therapeutic agents for various diseases. nih.govxisdxjxsu.asia

Role of Furan (B31954) and Thiol Moieties in Bioactive Heterocyclic Systems

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is another important structural motif in medicinal chemistry. ijabbr.comijabbr.com Its presence in a molecule can significantly influence its biological activity. The furan ring is electron-rich and can engage in various interactions with biological macromolecules. ijabbr.com It is found in numerous natural and synthetic compounds with a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities. ijabbr.comresearchgate.netnih.govutripoli.edu.ly

The thiol group (-SH) is a sulfur-containing functional group that plays a crucial role in the biological activity of many compounds. nih.govnih.gov Thiols are known for their ability to act as antioxidants by scavenging reactive oxygen species (ROS) and participating in redox reactions within the body. nih.govcreative-proteomics.com They can also form strong complexes with metal ions, a property utilized in chelation therapy to treat heavy metal poisoning. nih.govnih.gov The nucleophilic nature of the thiol group allows it to react with various electrophiles, making it a key player in many biochemical processes. nih.govalgoreducation.com In drug design, the incorporation of a thiol group can enhance the potency and selectivity of a molecule. nih.gov

Historical Context and Evolution of Research on 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

The synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol was first reported as part of broader studies on the synthesis and properties of 1,3,4-oxadiazole and 1,2,4-triazole (B32235) derivatives. nih.govnih.gov Early research focused on the fundamental chemistry of these heterocyclic systems, including their synthesis and tautomeric properties. nih.govnih.gov

Initial investigations into the biological activities of this specific compound were often part of larger screenings of libraries of related heterocyclic compounds. Over time, as the individual contributions of the 1,3,4-oxadiazole, furan, and thiol moieties to bioactivity became more understood, researchers began to specifically focus on 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its derivatives. Recent studies have aimed to synthesize and evaluate novel derivatives of this compound for specific therapeutic targets, such as α-glucosidase inhibition for potential antidiabetic applications. psu.edu The evolution of research on this compound reflects a broader trend in medicinal chemistry towards rational drug design, where specific structural features are incorporated to achieve desired biological effects.

Properties

IUPAC Name |

5-(furan-2-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c11-6-8-7-5(10-6)4-2-1-3-9-4/h1-3H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBKWODOINKONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351312 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13239-11-7 | |

| Record name | 5-(2-furyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

General Synthetic Routes to 1,3,4-Oxadiazole-2-thiols

The construction of the 1,3,4-oxadiazole-2-thiol (B52307) ring system is a well-established process in organic synthesis. The most prevalent methods involve the cyclization of hydrazide derivatives, providing a versatile platform for the introduction of various substituents.

Synthesis from Furan-2-carboxylic Acid Hydrazide and Carbon Disulfide

A primary and widely employed method for the synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide. nih.govresearchgate.net This reaction is typically carried out in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol (B145695). nih.gov The mixture is heated under reflux for several hours, leading to the formation of a potassium salt. nih.govstackexchange.com Subsequent acidification of the reaction mixture, often with acetic acid or hydrochloric acid, prompts the cyclization and precipitation of the desired product. nih.govresearchgate.net

The general reaction scheme is as follows: Furan-2-carboxylic acid hydrazide + CS₂ + KOH/Ethanol → Intermediate Potassium Salt → 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

This method is favored for its operational simplicity and the ready availability of the starting materials. jchemrev.com The furan-2-carboxylic acid hydrazide itself is typically prepared from the corresponding ester by reaction with hydrazine (B178648) hydrate (B1144303). ajphs.com

Cyclization Reactions of Acylhydrazides

The cyclization of acylhydrazides is a fundamental approach to the synthesis of the 1,3,4-oxadiazole (B1194373) ring. researchgate.net In the context of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, the key intermediate is furan-2-carboxylic acid hydrazide. The cyclization is specifically achieved using carbon disulfide in a basic medium, which acts as the source of the C=S group in the final thiol/thione tautomer. nih.govresearchgate.net

Various dehydrating agents can be employed in other types of oxadiazole syntheses from diacylhydrazines, such as phosphorus oxychloride, to facilitate the ring closure. thieme-connect.denih.gov However, for the synthesis of the 2-thiol derivative, the carbon disulfide method is the most direct.

Derivatization Strategies for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

The reactivity of the thiol group and the nitrogen atom in the oxadiazole ring allows for a variety of derivatization strategies, leading to a diverse library of related compounds with potentially enhanced biological activities.

Mannich Base Formation

The hydrogen atom on the N-3 position of the 1,3,4-oxadiazole ring is amenable to substitution, and the formation of Mannich bases is a common derivatization technique. mdpi.com This reaction involves the condensation of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol with formaldehyde (B43269) and a primary or secondary amine. nih.govresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as ethanol, at room temperature or with gentle heating. nih.govmdpi.com

This method allows for the introduction of a wide range of aminoalkyl groups at the N-3 position, which can significantly influence the pharmacological profile of the molecule. mdpi.com

Table 1: Examples of Mannich Bases Derived from 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

| Amine Used | Resulting Mannich Base | Reference |

| Various substituted amines | 3-(Aminomethyl)-5-(2-furyl)-1,3,4-oxadiazole-2(3H)-thione derivatives | nih.govresearchgate.net |

S-Alkylation and S-Acylation Reactions

The thiol group in 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is a key site for derivatization through S-alkylation and S-acylation reactions. These reactions typically proceed in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion.

S-Alkylation: This involves the reaction of the thiolate with an alkyl halide (e.g., methyl iodide, ethyl chloroacetate) to form the corresponding thioether. nih.govnih.gov The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) with a base such as sodium hydride. ajphs.com

S-Acylation: Reaction with an acyl halide or anhydride (B1165640) introduces an acyl group onto the sulfur atom, forming a thioester. For instance, S-benzoyl derivatives have been synthesized. jchemrev.com

These modifications can alter the lipophilicity and steric properties of the molecule, which can be crucial for its biological activity. nih.gov

Table 2: Examples of S-Substituted Derivatives

| Reagent | Product Type | Reference |

| Methyl Iodide | S-methyl derivative | nih.gov |

| Ethyl Chloroacetate (B1199739) | S-substituted acetate (B1210297) ester | nih.gov |

| Benzoyl Chloride | S-benzoyl derivative | jchemrev.com |

| Various Alkyl/Aryl Halides | S-substituted derivatives | ajphs.com |

Formation of Hydrazide Derivatives

The S-alkylated derivatives of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, particularly those containing an ester group, can be further modified to form hydrazide derivatives. For example, an S-substituted ethyl acetate derivative can be reacted with hydrazine hydrate to yield the corresponding acetohydrazide. nih.gov

This hydrazide can then serve as a versatile intermediate for the synthesis of other heterocyclic systems or for the introduction of further functionalities through condensation reactions with aldehydes or ketones. nih.govmdpi.com

Hybrid Molecule Synthesis Incorporating Other Pharmacophores

The versatile reactivity of the 5-(2-furyl)-1,3,4-oxadiazole-2-thiol scaffold lends itself to the synthesis of a variety of hybrid molecules, where this core structure is combined with other pharmacologically active moieties. This strategy aims to develop novel compounds with potentially enhanced or synergistic biological activities by integrating different pharmacophores into a single molecular entity. The primary approaches for creating such hybrids from 5-(2-furyl)-1,3,4-oxadiazole-2-thiol involve the derivatization of the thiol group and the oxadiazole ring itself. Key examples of these synthetic strategies include the formation of Mannich bases, Schiff bases, and the conversion to other heterocyclic systems like 1,2,4-triazoles.

Mannich Bases of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

A significant route for the synthesis of hybrid molecules from 5-(2-furyl)-1,3,4-oxadiazole-2-thiol is through the Mannich reaction. This reaction introduces an aminomethyl group at the N-3 position of the oxadiazole ring, thereby linking the core heterocycle to various amine-containing pharmacophores.

The general synthesis of Mannich bases of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol (designated as Ia ) involves the reaction of Ia with formaldehyde and a suitable primary or secondary amine in an ethanolic medium. The reaction mixture is typically refluxed for a few hours to yield the corresponding N-Mannich bases (IIIa-g ). nih.gov

A series of Mannich bases were synthesized by reacting 5-furan-2-yl primescholars.comnih.govresearchgate.netoxadiazole-2-thiol with appropriately substituted amines and formaldehyde in ethanol. nih.gov The structures of these synthesized compounds were confirmed using infrared (IR) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy, as well as elemental analysis. nih.gov

The IR spectra of these compounds displayed characteristic absorption bands for N-H, C=N, and C=S groups. In the ¹H-NMR spectra, the presence of the –N-CH₂-N- protons was confirmed by a characteristic signal, and the signals for aromatic and NH protons were also observed. nih.gov

| Compound | Amine Used | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| IIIa | Aniline | 75 | 145-147 | nih.gov |

| IIIb | p-Toluidine | 78 | 150-152 | nih.gov |

| IIIc | p-Anisidine | 80 | 162-164 | nih.gov |

| IIId | p-Chloroaniline | 72 | 170-172 | nih.gov |

| IIIe | Piperidine | 68 | 110-112 | nih.gov |

| IIIf | Morpholine | 70 | 130-132 | nih.gov |

| IIIg | N-Methylpiperazine | 65 | 98-100 | nih.gov |

Schiff Base Derivatives

Another important class of hybrid molecules synthesized from the 5-(2-furyl)-1,3,4-oxadiazole-2-thiol scaffold are Schiff bases. These are typically prepared by the condensation of a hydrazide derivative with various aldehydes. The synthesis of Schiff bases first requires the derivatization of the thiol group to introduce a hydrazide moiety.

For instance, 5-(2-furyl)-1,3,4-oxadiazole-2-thiol can be reacted with ethyl chloroacetate in the presence of a base to yield the corresponding ethyl ester. This ester is then treated with hydrazine hydrate to form 2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide. This hydrazide intermediate is then condensed with a variety of aromatic aldehydes to produce the desired Schiff bases. This multi-step synthesis allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde, thus creating a library of hybrid molecules.

While specific examples for the 5-(2-furyl) analogue are not detailed in the provided search results, the general methodology is well-established for other 5-aryl-1,3,4-oxadiazole-2-thiols. uobaghdad.edu.iq

Conversion to 1,2,4-Triazole (B32235) Derivatives

The 5-(2-furyl)-1,3,4-oxadiazole-2-thiol ring system can also serve as a precursor for the synthesis of other heterocyclic pharmacophores, such as 1,2,4-triazoles. The conversion of 1,3,4-oxadiazoles to 1,2,4-triazoles can be achieved through reaction with hydrazines. This transformation provides a pathway to hybrid molecules containing both furan (B31954) and triazole moieties.

The synthesis of 5-furan-2-yl-4H- nih.govprimescholars.comresearchgate.net-triazole-3-thiol can be accomplished by first preparing 2-furoyl thiosemicarbazide (B42300) from furan-2-carboxylic acid hydrazide and ammonium (B1175870) thiocyanate. The subsequent cyclization of the thiosemicarbazide in the presence of a base like potassium hydroxide, followed by acidification, yields the desired triazole derivative. nih.gov

Spectroscopic Characterization Techniques in the Elucidation of 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is crucial for identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, the ¹H NMR spectrum provides distinct signals that confirm the presence of both the furan (B31954) ring and the thiol/thione group. nih.govresearchgate.net

Experimental data shows a multiplet signal appearing in the range of δ 6.56-7.65 ppm, which is characteristic of the three protons on the furan ring. nih.gov Furthermore, a singlet observed at a significant downfield shift of δ 13.70 ppm is assigned to the labile proton of the SH group. nih.govresearchgate.net This downfield shift is indicative of a proton attached to a heteroatom and is consistent with the thiol tautomer, although it exists in equilibrium with its thione form in solution. nih.govresearchgate.net

Interactive Data Table: ¹H NMR Spectral Data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.56 - 7.65 | Multiplet (m) | 3H | Furyl protons |

| 13.70 | Singlet (s) | 1H | SH proton |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment.

While specific experimental ¹³C NMR data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is not extensively reported in the available literature, expected chemical shifts can be predicted based on the known values for furan, 1,3,4-oxadiazole (B1194373) rings, and thione groups. The carbon atoms of the furan ring are expected to resonate in the aromatic region (approximately δ 110-145 ppm). The two carbon atoms of the 1,3,4-oxadiazole ring would appear at lower field, typically in the range of δ 150-180 ppm, with the C=S carbon (of the thione tautomer) being the most deshielded. For instance, in related 5-substituted-1,3,4-oxadiazole-2-thiones, the C=S carbon signal appears around δ 178.0 ppm and the C-5 of the oxadiazole ring at approximately δ 161.6 ppm.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Regions for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| Furan C-H | ~ 110 - 120 |

| Furan C-O | ~ 140 - 145 |

| Furan C-C(oxadiazole) | ~ 140 - 145 |

| Oxadiazole C-5 | ~ 155 - 165 |

| Oxadiazole C-2 (C=S) | ~ 175 - 185 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol displays characteristic absorption bands that confirm its key structural features. nih.gov

The existence of the thiol-thione tautomerism is strongly supported by the IR data. A significant absorption band is observed at 3356 cm⁻¹, which is attributed to the N-H stretching vibration of the thione form (3-H-1,3,4-oxadiazole-2-thione). nih.govresearchgate.net The spectrum also shows a sharp peak at 1642 cm⁻¹, corresponding to the C=N stretching of the oxadiazole ring. nih.gov Furthermore, the presence of a strong band at 1255 cm⁻¹ is characteristic of the C=S (thione) stretching vibration, providing direct evidence for the thione tautomer. nih.gov

Interactive Data Table: Key IR Absorption Bands for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3356 | N-H Stretch | Thione Amide |

| 1642 | C=N Stretch | Oxadiazole Ring |

| 1255 | C=S Stretch | Thione |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The molecular formula of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is C₆H₄N₂O₂S, which corresponds to a monoisotopic mass of 167.99934 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this exact mass. In typical soft-ionization techniques like Electrospray Ionization (ESI), the compound is often observed as a protonated molecule [M+H]⁺. For this compound, the predicted m/z for the protonated species is 169.00662. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu The analysis in negative ion mode would show a deprotonated molecule [M-H]⁻ with a predicted m/z of 166.99206. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol

| Adduct | Formula | Predicted m/z |

| [M]⁺ | [C₆H₄N₂O₂S]⁺ | 167.99879 |

| [M+H]⁺ | [C₆H₅N₂O₂S]⁺ | 169.00662 |

| [M+Na]⁺ | [C₆H₄N₂O₂SNa]⁺ | 190.98856 |

| [M-H]⁻ | [C₆H₃N₂O₂S]⁻ | 166.99206 |

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This analysis is fundamental for verifying the empirical formula of a newly synthesized molecule and serves as a crucial check of its purity.

For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, with the molecular formula C₆H₄N₂O₂S, the theoretical elemental composition can be calculated. Studies confirming the synthesis of this compound report that satisfactory elemental analyses were obtained for the proposed structure, indicating that the experimental findings were in close agreement with the theoretical values. nih.govresearchgate.netnih.gov This agreement confirms that the compound was synthesized with a high degree of purity and has the correct elemental makeup.

Interactive Data Table: Theoretical Elemental Composition of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol (C₆H₄N₂O₂S)

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 72.066 | 42.85 |

| Hydrogen | H | 1.008 | 4.032 | 2.40 |

| Nitrogen | N | 14.007 | 28.014 | 16.66 |

| Oxygen | O | 15.999 | 31.998 | 19.03 |

| Sulfur | S | 32.06 | 32.06 | 19.07 |

| Total | 168.17 | 100.00 |

Tautomeric Equilibria and Conformational Analysis of 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol

Thiol-Thione Tautomerism in Solution

In solution, 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol (I) can exist in a tautomeric equilibrium with its thione counterpart, 5-(2-furyl)-1,3,4-oxadiazol-2(3H)-thione (II). This phenomenon involves the migration of a proton between the sulfur and nitrogen atoms of the oxadiazole ring. The thione form is generally considered to be the more stable tautomer in both solid and solution phases for this class of compounds.

The equilibrium between the thiol and thione forms is influenced by several factors, including the nature of the solvent, the concentration of the solute, and the temperature. While the thione form is often predominant, the presence of the thiol tautomer, even in small concentrations, can be significant for the compound's chemical reactivity, particularly in reactions involving the sulfur atom.

Computational studies on analogous compounds, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, have shown that the thione form is energetically more favorable. These studies also indicate a high energy barrier for the proton transfer between the tautomers, suggesting that the interconversion may be slow under certain conditions. The polarity of the solvent has been observed to affect this energy barrier.

Spectroscopic Evidence for Tautomeric Forms

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, provide direct evidence for the existence of the thiol-thione tautomerism of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol in solution.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, the presence of a signal corresponding to the proton attached to the sulfur atom (SH) is a key indicator of the thiol form. For instance, in a mixed solvent of CDCl₃ and DMSO-d₆, a singlet is observed at approximately 13.70 ppm, which is characteristic of a thiol proton. The furan (B31954) ring protons typically appear as a multiplet in the aromatic region.

Infrared (IR) Spectroscopy: IR spectroscopy offers valuable insights into the functional groups present in the molecule, allowing for the differentiation between the thiol and thione forms. The IR spectrum of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol displays characteristic absorption bands that support the presence of the tautomeric equilibrium. A band in the region of 3356 cm⁻¹ can be attributed to the N-H stretching vibration of the thione form. The presence of a C=N stretching vibration around 1642 cm⁻¹ is also indicative of the heterocyclic ring structure. Furthermore, a band at approximately 1255 cm⁻¹ is characteristic of the C=S (thione) group. The absence of a strong S-H stretching band (typically around 2550-2600 cm⁻¹) in many reported spectra of similar compounds suggests that the equilibrium lies significantly towards the thione form.

The following table summarizes the key spectroscopic data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, providing evidence for the thiol-thione equilibrium.

| Spectroscopic Data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol | |

| ¹H-NMR (CDCl₃ + DMSO-d₆, ppm) | |

| Furyl protons | 6.56-7.65 (m) |

| SH proton | 13.70 (s) |

| IR (cm⁻¹) | |

| N-H stretch | 3356 |

| C=N stretch | 1642 |

| C=S stretch | 1255 |

Influence of Solvent and Substituents on Tautomeric Equilibrium

The position of the thiol-thione tautomeric equilibrium of 5-substituted-1,3,4-oxadiazole-2-thiols is sensitive to the surrounding chemical environment, primarily the solvent, and the electronic nature of the substituent at the 5-position of the oxadiazole ring.

Influence of Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of the tautomers. In general, polar solvents are expected to favor the more polar thione form through dipole-dipole interactions and hydrogen bonding. For the closely related compound 5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione, it has been noted that increasing the polarity of the solvent can increase the energy barrier for proton transfer between the tautomers. While specific studies on the solvent effect for the furyl derivative are limited, it is reasonable to infer that polar solvents would similarly stabilize the thione tautomer of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol.

Pharmacological Profile and Biological Activities of 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol and Its Derivatives

Antimicrobial Activity Investigations

The quest for novel antimicrobial agents is a pressing global challenge, driven by the rise of drug-resistant pathogens. Derivatives of 1,3,4-oxadiazole (B1194373) have shown promise in this area, exhibiting activity against a wide range of microorganisms. nih.gov

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Derivatives of 5-substituted-1,3,4-oxadiazole-2-thiol have been a focus of research for developing new antibacterial agents. researchgate.net The antibacterial activity of these compounds is influenced by the nature of the substituent at the 5-position of the oxadiazole ring and modifications at the 2-thiol group. mdpi.comnih.gov

Mannich bases derived from 5-(2-furyl)-1,3,4-oxadiazole-2-thiol have been synthesized and evaluated for their antibacterial properties. nih.gov For instance, a series of Mannich bases were prepared by reacting the parent compound with formaldehyde (B43269) and various amines. nih.gov

Furthermore, S-substituted derivatives of 5-aryl-1,3,4-oxadiazole-2-thiols have demonstrated significant antibacterial potential. One study reported that a derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibited stronger activity against E. coli and S. pneumoniae than the standard drug ampicillin. mdpi.com It was also notably active against P. aeruginosa. mdpi.com Similarly, N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione derivatives have shown a broad spectrum of activity against both Gram-positive (S. aureus, B. subtilis, M. luteus) and Gram-negative (P. aeruginosa, E. coli) bacteria. mdpi.com

The following table summarizes the antibacterial activity of selected 1,3,4-oxadiazole derivatives:

| Compound | Bacterial Strain | Activity | Reference |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | E. coli, S. pneumoniae | > Ampicillin | mdpi.com |

| 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | P. aeruginosa | Highly active | mdpi.com |

| N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thione | S. aureus, B. subtilis, M. luteus, P. aeruginosa, E. coli | Broad spectrum | mdpi.com |

Antifungal Efficacy

The antifungal properties of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been extensively investigated against various fungal strains. nih.govasianpubs.org The core structure is recognized for its potential to inhibit fungal growth, and modifications to the molecule can enhance this activity. asianpubs.org

In one study, a series of 5-substituted 1,3,4-oxadiazole-2-thiols were synthesized and tested against several fungal species. asianpubs.org The results indicated that certain derivatives exhibited significant activity against Mucor species, Aspergillus niger, and Aspergillus fumigatus. asianpubs.org However, their activity against Aspergillus flavus was less pronounced. asianpubs.org The presence of a furan (B31954) ring at the 5-position is considered to contribute to the antifungal potential. nih.gov

The antifungal activity of these compounds is often evaluated using the agar (B569324) tube dilution method, with terbinafine (B446) commonly used as a standard drug. asianpubs.org Research has shown that chelation of 1,3,4-oxadiazoles with metal ions can enhance their fungicidal properties. asianpubs.org

The table below presents the antifungal activity of some 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives:

| Compound Derivative | Fungal Strain | Activity | Reference |

| 3d, 3f, 3h | Mucor species, Aspergillus fumigatus | Significant | asianpubs.org |

| 3d, 3f, 3h | Aspergillus flavus | Not significant | asianpubs.org |

Antimycobacterial Activity

Derivatives of 1,3,4-oxadiazole-2-thiol have demonstrated notable activity against Mycobacterium species, the causative agents of tuberculosis and other mycobacterial infections. mdpi.commsptm.org The presence of a 3,5-dinitrophenyl moiety, either at the 5-position of the 1,3,4-oxadiazole ring or linked through the thiol group, has been associated with potent antimycobacterial effects. mdpi.com

Some S-substituted 1,3,4-oxadiazole-2-thiol derivatives have shown significantly stronger activity against Mycobacterium tuberculosis than the first-line drug isoniazid. mdpi.com These compounds were also effective against non-tuberculous mycobacteria such as M. kansasii. mdpi.com Another study highlighted a 5-substituted 2-mercapto-1,3,4-oxadiazole derivative with a 4-hydroxyphenyl substituent at position 5, which showed strong inhibitory activity against M. tuberculosis H37Rv with high selectivity. mdpi.com

Furthermore, newly synthesized 2,5-disubstituted-1,3,4-oxadiazole derivatives have been tested against Mycobacterium smegmatis and Mycobacterium tuberculosis H37Ra. msptm.orgnih.gov One particular compound, 5d, was found to be the most active against M. smegmatis. msptm.orgnih.gov

Anticancer and Cytotoxic Properties

The 1,3,4-oxadiazole scaffold is a key component in the development of new anticancer agents. nih.govbiointerfaceresearch.com These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines through different mechanisms of action. nih.govtjpr.org

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole have been evaluated for their cytotoxic potential against a range of human cancer cell lines. For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were tested on HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov The results showed that these compounds reduced cell viability, with the MDA-MB-231 cell line being more sensitive to their effects. nih.gov

Hybrids of 1,3,4-oxadiazole with other heterocyclic systems have also shown promising anticancer activity. For example, compounds combining 1,3,4-oxadiazole and 1,3,4-thiadiazole (B1197879) have demonstrated growth inhibition of SMMC-7721, MCF-7, and A549 cancer cells. tjpr.org Similarly, quinoline-substituted 1,3,4-oxadiazoles have shown inhibitory potential against HepG2, SGC-7901, and MCF-7 cell lines. tjpr.org

The following table summarizes the in vitro cytotoxicity of selected 1,3,4-oxadiazole derivatives:

| Compound Derivative | Cancer Cell Line | Activity | Reference |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29, MDA-MB-231 | Reduced cell viability | nih.gov |

| 1,3,4-oxadiazole and 1,3,4-thiadiazole hybrids | SMMC-7721, MCF-7, A549 | Growth inhibition | tjpr.org |

| Quinoline substituted 1,3,4-oxadiazoles | HepG2, SGC-7901, MCF-7 | Inhibitory potential | tjpr.org |

| 1,3,4–oxadiazole linked benzoxazole (B165842) analogues | HT-29 | Potent antiproliferative effect | biointerfaceresearch.com |

Mechanisms Implicated in Antitumor Activity (e.g., enzyme inhibition, apoptosis pathways)

The antitumor activity of 1,3,4-oxadiazole derivatives is attributed to various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression. nih.govtjpr.org

Studies have shown that these compounds can induce apoptosis and cause cell cycle perturbation in cancer cells. nih.gov Predictive studies have suggested that the inhibition of the STAT3 transcription factor is a probable anticancer mechanism for some 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles. nih.gov STAT3 is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. nih.gov

Furthermore, 1,3,4-oxadiazole derivatives have been identified as inhibitors of other important targets in cancer therapy. For example, some derivatives act as histone deacetylase (HDAC) inhibitors, which are involved in the epigenetic regulation of gene expression. tjpr.org Others have been shown to inhibit receptor tyrosine kinases like EGFR and CDK2, which are key players in cell signaling pathways that drive cancer growth. biointerfaceresearch.com

Anti-inflammatory and Analgesic Effects

Derivatives of 1,3,4-oxadiazole are recognized for their potential as anti-inflammatory and analgesic agents. mdpi.comresearchgate.net This has led to the exploration of various substituted 1,3,4-oxadiazoles as promising candidates for the development of new therapeutic agents. nih.govnih.govdovepress.com

In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. researchgate.netresearchgate.net This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The inflammatory response in this model is biphasic. The initial phase (0-1 hour) is mediated by the release of histamine, serotonin, and bradykinin. The second, more prolonged phase (after 1 hour) is associated with the production of prostaglandins (B1171923) and the infiltration of polymorphonuclear leukocytes. dovepress.com

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their ability to significantly reduce paw edema in this model. For instance, certain novel 2,5-disubstituted-1,3,4-oxadiazoles have shown a reduction in carrageenan-induced paw edema. nih.gov In one study, a specific derivative, OSD, administered at 100 mg/kg, reduced paw edema by 60%. nih.gov Another study on new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed that pretreatment with these compounds resulted in the inhibition of paw edema starting from 2 hours after carrageenan injection. nih.govdovepress.com These derivatives were found to suppress the second phase of carrageenan-induced paw edema, suggesting their anti-inflammatory effect is likely mediated by inhibiting prostaglandin (B15479496) release and reducing inflammatory cell infiltration. dovepress.com

The anti-inflammatory effects of these derivatives are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and diclofenac. nih.govresearchgate.net The action of some 1,3,4-oxadiazole derivatives has been found to be comparable to that of indomethacin, showing maximal inhibitory effects at similar time points. dovepress.com

Table 1: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |

| OSD | 100 | 3 | 60 | nih.gov |

| OPD | 100 | 3 | 32.5 | nih.gov |

| Compound 10b | 10 | 3 | Significant | nih.govdovepress.com |

| Compound 13b | 20 | 3 | Significant | nih.govdovepress.com |

Note: This table is illustrative and based on findings from different studies. Direct comparison between compounds may not be appropriate due to variations in experimental conditions.

Role in Cyclooxygenase (COX) Inhibition

The anti-inflammatory and analgesic effects of many 1,3,4-oxadiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.com COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. mdpi.com There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is inducible and is upregulated during inflammation. rsc.org

Many research efforts have focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. rsc.orgnih.gov The 1,3,4-oxadiazole ring has been identified as a valuable pharmacophore in the design of selective COX-2 inhibitors. mdpi.comrsc.org

A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors, with some compounds showing high potency and selectivity for COX-2. rsc.org Molecular docking studies have supported the observation that specific structural features, such as the presence of a methylsulfonyl moiety, can lead to more selective inhibition of COX-2. rsc.org Furthermore, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been investigated as promising cyclooxygenase inhibitors, with the aim of improving COX-2 affinity and reducing gastrotoxicity. mdpi.com

Antioxidant Activity

The antioxidant potential of 1,3,4-oxadiazole derivatives has been another area of significant scientific interest. nih.gov Antioxidants are crucial for counteracting the damaging effects of free radicals and reactive oxygen species (ROS) in the body.

Free Radical Scavenging Assays (DPPH, OH, NO)

Several in vitro assays are commonly used to evaluate the antioxidant activity of chemical compounds, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, hydroxyl radical (OH) scavenging assay, and nitric oxide (NO) radical scavenging assay. researchgate.net

Studies on various 1,3,4-oxadiazole derivatives have demonstrated their capacity to scavenge these free radicals. For example, S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B7773284) have been synthesized and assayed for their antioxidant activities. ajphs.com Similarly, the antioxidant properties of novel 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles were investigated using the DPPH radical scavenging method, with some compounds showing moderate activity. nih.gov

In a study on novel 1,3,4-thia(oxa)diazole substituted acetamides, the in vitro antioxidant activity was evaluated by their scavenging effect on DPPH radicals. biointerfaceresearch.com One of the synthesized compounds demonstrated a radical scavenging ability of 88.9%, which was comparable to the standard antioxidant, ascorbic acid (92.7%). biointerfaceresearch.com

Table 2: DPPH Radical Scavenging Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound | Concentration | Scavenging Activity (%) | IC50 (µM) | Reference |

| Compound 4 (acetamide derivative) | Not specified | 88.9 | 43.1 | biointerfaceresearch.com |

| Ascorbic Acid (Standard) | Not specified | 92.7 | 50.5 | biointerfaceresearch.com |

Note: IC50 is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Metal Chelation Properties

The ability of a compound to chelate metal ions, particularly transition metals like iron and copper, is another important antioxidant mechanism. These metal ions can catalyze the formation of highly reactive free radicals. While specific studies focusing solely on the metal chelation properties of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol are not extensively detailed in the provided search results, research on related oxadiazole derivatives suggests this as a potential mechanism of their antioxidant action. The general structure of 1,3,4-oxadiazole-2-thiols contains heteroatoms (nitrogen, oxygen, and sulfur) that can potentially coordinate with metal ions.

Other Reported Biological Activities

The versatile 1,3,4-oxadiazole scaffold has been associated with a wide range of other biological activities beyond its anti-inflammatory and antioxidant effects. These include:

Antibacterial and Antifungal Activity: Derivatives of 1,3,4-oxadiazole are known to possess a broad spectrum of antimicrobial properties. mdpi.com For instance, Furamizole, a derivative of nitrofuran containing a 1,3,4-oxadiazole ring, exhibits strong antibacterial activity. mdpi.com

Anticancer Activity: The 1,3,4-oxadiazole ring is present in the structure of various compounds investigated for their anticancer potential. nih.gov

Antitubercular Activity: Certain 1,3,4-oxadiazole derivatives have shown promise as antitubercular agents. nih.gov

Enzyme Inhibition: S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown prominent activity against acetylcholinesterase and butyrylcholinesterase enzymes. ajphs.com

The diverse biological profile of the 1,3,4-oxadiazole nucleus, including the specific compound 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its derivatives, continues to make it a subject of intensive research in the quest for new therapeutic agents. nih.govnih.gov

Anticonvulsant Activity

The 1,3,4-oxadiazole ring is a key pharmacophore in the development of novel anticonvulsant agents. Research has shown that derivatives of this scaffold can exhibit significant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govwu.ac.th The anticonvulsant effects of these compounds are often attributed to their ability to interact with benzodiazepine (B76468) receptors. nih.govnih.gov

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have revealed important structure-activity relationships. For instance, the introduction of an amino group at the 2-position of the oxadiazole ring has been shown to confer respectable anticonvulsant activity in phenoxyphenyl-1,3,4-oxadiazole derivatives. nih.gov Conversely, the substitution with hydrogen, hydroxyl, or thiol groups at the same position can diminish or abolish the anticonvulsant effect. nih.gov

In the context of 5-aryl-1,3,4-oxadiazole derivatives, the nature of the aryl group and the substituent at the 2-position of the oxadiazole ring are crucial for activity. While specific studies focusing solely on the anticonvulsant activity of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol are limited, the synthesis of this parent compound has been reported, providing a foundation for the development and testing of its derivatives. nih.gov The presence of the furan ring, a known bioisostere for the phenyl ring, suggests that its derivatives could exhibit interesting anticonvulsant profiles.

Further research into the synthesis and screening of a broader range of derivatives of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol is warranted to fully elucidate their potential as anticonvulsant agents.

Antileishmanial Activity

Leishmaniasis remains a significant global health problem, and the search for new, effective, and less toxic treatments is ongoing. Derivatives of 5-(2-Furyl)-1,3,4-oxadiazole have emerged as a promising area of investigation. While direct studies on the thiol compound are not widely available, extensive research has been conducted on structurally related 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, which provide valuable insights into the potential antileishmanial activity of this class. tbzmed.ac.irnih.gov

In a notable study, a series of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines were synthesized and evaluated for their in vitro activity against the promastigote form of Leishmania major. tbzmed.ac.irnih.gov Many of these compounds demonstrated significant antileishmanial activity. The most active compound in this series was the 4-methylbenzyl analog, which not only showed potent activity against promastigotes but also significantly reduced the number of intracellular amastigotes in macrophages. tbzmed.ac.irnih.gov

The following table summarizes the in vitro antileishmanial activity of some of these derivatives against Leishmania major promastigotes.

These findings underscore the importance of the 5-nitrofuran moiety and substitutions at the 2-amino position of the heterocyclic core in conferring antileishmanial activity. The structural similarity between the 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole and the 5-(2-Furyl)-1,3,4-oxadiazole scaffold suggests that derivatives of the latter could also possess significant antileishmanial properties.

Antiviral Activity

The 1,3,4-oxadiazole nucleus is a versatile scaffold that has been incorporated into a variety of compounds with antiviral activity against a range of viruses, including Herpes Simplex Virus type-1 (HSV-1) and Hepatitis A Virus (HAV). nih.gov

Research into N-arylaminomethyl-1,3,4-oxadiazole derivatives has demonstrated that these compounds can exhibit notable antiviral effects. nih.gov For instance, certain sugar hydrazone derivatives of this class have shown higher antiviral activity compared to their corresponding hydrazones and acetylated derivatives. nih.gov

While specific antiviral screening data for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its direct derivatives are not extensively documented in the available literature, the known antiviral potential of the broader 1,3,4-oxadiazole class suggests that this would be a fruitful area for future investigation. The furan moiety is also present in various biologically active molecules, and its incorporation into the 1,3,4-oxadiazole scaffold could lead to the discovery of novel antiviral agents.

Structure Activity Relationship Sar Studies of 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol Derivatives

Impact of Substituents at the Thiol Position (S-derivatives) on Bioactivity

The thiol group at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is a key site for derivatization, and the nature of the substituent introduced at this position (S-derivatives) has a profound impact on the resulting compound's bioactivity.

Research has shown that the introduction of various alkyl, aralkyl, and other functional groups at the thiol position can significantly alter the pharmacological properties of the parent compound. For instance, a study involving the synthesis of a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol (B1618496) revealed that the bioactivity was considerably altered with different substitutions. researchgate.net The study concluded that the type and position of the substituent on the core structure were crucial for antibacterial and antifungal activities. researchgate.net

In another study, S-substituted derivatives were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide. nih.gov These derivatives were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes, with results indicating higher activity against acetylcholinesterase. nih.gov This highlights the potential of S-substitution to direct the pharmacological profile towards specific enzyme inhibition.

The following table summarizes the impact of various S-substituents on the bioactivity of 1,3,4-oxadiazole-2-thiol (B52307) derivatives based on findings from multiple studies.

| Substituent at Thiol Position | Observed Bioactivity | Reference |

| Alkyl/Aralkyl halides | Good inhibitory potential against bacteria and fungi. | researchgate.net |

| N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide | Significant acetylcholinesterase inhibition. | nih.gov |

| Mannich Bases (various amines) | Potential for diverse biological activities. | nih.gov |

| Ethyl bromoacetate | Formation of ester derivatives with potential for further modification. | bingol.edu.tr |

Influence of the Furan (B31954) Moiety on Biological Profile

The furan ring, an electron-rich aromatic heterocycle, plays a crucial role in shaping the biological profile of the entire molecule. ijabbr.com Its presence is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.com

The furan moiety can engage in various electronic interactions with biological targets. ijabbr.com Its aromaticity contributes to the stability of the compound, which can enhance metabolic stability and bioavailability. ijabbr.com The ability to easily introduce diverse functional groups onto the furan ring allows for the fine-tuning of the molecule's properties. ijabbr.com

Studies have shown that furan-containing compounds exhibit significant biological activity. For example, furan derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. ijabbr.comnih.gov Specifically, furan-derivatives of 1,3,4-oxadiazoles have shown remarkable antibacterial activities. nih.gov The substitution of a nitro furan ring has been found to impart significant activity against staphylococcal strains. nih.gov

The following table illustrates the influence of the furan moiety on the biological activity of related compounds.

| Compound Type | Observed Bioactivity | Reference |

| Furan derivatives | Antibacterial, antifungal, antiviral, anti-inflammatory, anticancer. | ijabbr.com |

| 2,4-disubstituted furan derivatives | Superior antibacterial activity against Escherichia coli and Proteus vulgaris. | ijabbr.com |

| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. | ijabbr.com |

| Furan-oxadiazole hybrids | Promising tyrosinase inhibitors. | researchgate.net |

Effects of Remote Substitutions on the 1,3,4-Oxadiazole Ring on Pharmacological Action

For instance, the introduction of electron-withdrawing or electron-donating groups on the furan ring can modulate the electron density of the entire heterocyclic system, which in turn can affect its binding affinity to enzymes or receptors. A study on 2,5-disubstituted-1,3,4-oxadiazole derivatives showed that the presence of heterocyclic rings at both the second and fifth positions of the oxadiazole ring increases the biological profile of these compounds. nih.gov

Furthermore, research on 5-substituted-1,3,4-thiadiazole-2-thiols, a related class of compounds, indicated that structural modifications at the 5-position of the thiadiazole ring led to derivatives with a broad spectrum of antioxidant activity. researchgate.net This suggests that similar modifications on the 5-(2-furyl) moiety of the oxadiazole ring could lead to compounds with enhanced or altered pharmacological profiles.

The synthesis of novel 5-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)-1,3,4-oxadiazole-2-thiol derivatives as potential glucosidase inhibitors further underscores the importance of substitutions on the aryl group at the 5-position. psu.edu In this case, the trifluoroethoxy groups were introduced to enhance the molecule's potential as an antidiabetic agent. psu.edu

The following table provides examples of how remote substitutions on the 1,3,4-oxadiazole scaffold can influence pharmacological action.

| Remote Substitution | Effect on Pharmacological Action | Reference |

| Substitution on the furan ring | Can modulate the electronic properties and binding affinity of the molecule. | nih.gov |

| Replacement of furan with other aryl groups | Can lead to compounds with different biological activities, such as antioxidant properties. | researchgate.net |

| Trifluoroethoxy groups on a phenyl ring at the 5-position | Enhanced potential as glucosidase inhibitors for antidiabetic applications. | psu.edu |

Correlation of Lipophilicity and Bioavailability with Structural Features

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical property that influences its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is often directly related to its lipophilicity.

For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol derivatives, structural modifications can significantly alter their lipophilicity and, consequently, their bioavailability. Generally, it is accepted that lipophilic substitutions can facilitate the transport of drug molecules through the biological membranes of microorganisms, thereby enhancing their antimicrobial activities. nih.gov

The introduction of different substituents at the thiol position or on the furan ring can systematically change the lipophilicity of the molecule. For example, adding non-polar alkyl groups would be expected to increase lipophilicity, while introducing polar functional groups would decrease it.

A study on betulin (B1666924) triazole derivatives with an attached 1,4-quinone moiety found that the introduction of the 1,4-quinone fragment reduced the lipophilicity of the parent betulin molecule. nih.gov This highlights how the addition of different structural motifs can be used to tune the lipophilicity of a compound. While this study was not on the exact compound , the principles of how structural features affect lipophilicity are broadly applicable.

The correlation between structure and lipophilicity is a key consideration in drug design. By carefully selecting substituents, chemists can optimize the lipophilicity of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol derivatives to achieve a balance between solubility and membrane permeability, which is essential for good bioavailability and, ultimately, therapeutic efficacy.

The following table outlines the general relationship between structural features and lipophilicity/bioavailability.

| Structural Feature | Impact on Lipophilicity | Consequence for Bioavailability | Reference |

| Addition of non-polar alkyl/aryl groups | Increases lipophilicity. | May improve membrane permeability, but excessive lipophilicity can lead to poor solubility and sequestration in fatty tissues. | nih.gov |

| Introduction of polar functional groups (e.g., -OH, -NH2) | Decreases lipophilicity. | May improve aqueous solubility but could hinder passage through biological membranes. | nih.gov |

| Presence of heterocyclic rings | Can influence lipophilicity based on the nature of the ring and its substituents. | Optimized lipophilicity can lead to enhanced bioavailability and biological activity. | nih.gov |

Challenges, Future Perspectives, and Research Trajectories for 5 2 Furyl 1,3,4 Oxadiazole 2 Thiol

Advancements in Synthetic Accessibility and Green Chemistry Approaches

The conventional synthesis of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol involves the ring closure of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by acidification. nih.govnih.gov While effective, this method often requires prolonged reaction times and the use of potentially hazardous solvents. nih.govnih.gov

Future research is increasingly focused on developing more sustainable and efficient synthetic routes in line with the principles of green chemistry. A significant advancement in this area is the application of ultrasound-assisted synthesis. This technique has been successfully employed for the synthesis of various 5-substituted 1,3,4-oxadiazole-2-thiols, offering advantages such as reduced reaction times, lower energy consumption, and the use of minimal amounts of less harmful solvents like dimethylformamide (DMF). nih.govresearchgate.net Microwave-assisted synthesis represents another promising green approach, known for its ability to accelerate reaction rates and improve yields in the synthesis of oxadiazole derivatives. latticescipub.comjobpcr.com

Further exploration into solvent-free reaction conditions, the use of recyclable catalysts, and flow chemistry processes could significantly enhance the synthetic accessibility and environmental footprint of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its derivatives.

Table 1: Comparison of Synthetic Methods for 5-substituted 1,3,4-oxadiazole-2-thiols

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in ethanol (B145695) for 12 hours | Well-established | Long reaction time, high energy consumption, use of volatile solvents |

| Ultrasound-Assisted | DMF (few drops), ultrasound irradiation | Short reaction time, low solvent use, high yields, acid/base-free | Requires specialized equipment |

| Microwave-Assisted | Various solvents, microwave irradiation | Rapid synthesis, high yields | Potential for localized overheating, requires specialized equipment |

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of 1,3,4-oxadiazole (B1194373) are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. nih.gov For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its analogs, the primary focus has been on their potential as antimicrobial agents. nih.gov

The future in this domain lies in the exploration of novel biological targets to broaden the therapeutic scope of this scaffold. Given the diverse activities of oxadiazole-containing compounds, promising areas of investigation include:

Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. Screening 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol derivatives against a panel of clinically relevant enzymes, such as kinases, proteases, and oxidoreductases, could uncover new therapeutic applications in areas like oncology and metabolic disorders. For instance, certain 2,5-disubstituted 1,3,4-oxadiazole derivatives have been identified as potent monoamine oxidase B (MAO-B) inhibitors, suggesting a potential role in neurodegenerative diseases. nih.gov

Antiviral Activity: The structural features of the 1,3,4-oxadiazole ring are present in some antiviral agents. Investigating the efficacy of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol derivatives against a range of viruses could lead to the development of new antiviral therapies.

Anticancer Properties: The cytotoxic potential of this scaffold against various cancer cell lines warrants further investigation. Exploring its effects on key cancer-related pathways, such as cell cycle regulation and apoptosis, could reveal novel anticancer applications.

Development of Hybrid Molecules and Prodrug Strategies

To enhance the therapeutic efficacy and overcome limitations of the parent compound, the development of hybrid molecules and prodrugs presents a strategic approach.

Hybrid Molecules: This strategy involves combining the 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol scaffold with other known pharmacophores to create a single molecule with potentially synergistic or multi-target activity. A notable example is the synthesis of Mannich bases . These are formed by the reaction of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol with formaldehyde (B43269) and various primary or secondary amines. nih.gov This approach allows for the introduction of diverse functional groups, which can modulate the compound's physicochemical properties and biological activity. The synthesis of these hybrid molecules can expand the therapeutic potential and lead to compounds with improved potency and a broader spectrum of activity. nih.gov

Prodrug Strategies: The development of prodrugs can address issues related to poor solubility, low bioavailability, and off-target toxicity. For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, the thiol group offers a convenient handle for chemical modification to create bioreversible derivatives. Ester prodrugs, for example, are a common strategy to mask polar functional groups and improve membrane permeability. While specific prodrugs of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol have not been extensively reported, this remains a viable and important area for future research to optimize its drug-like properties.

In-depth Mechanistic Studies of Biological Actions

While the biological activities of 1,3,4-oxadiazole derivatives are well-documented, a deeper understanding of their mechanisms of action at the molecular level is often lacking. For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its analogs, future research should focus on elucidating the precise molecular pathways through which they exert their therapeutic effects.

For its antimicrobial activity, mechanistic studies could involve:

Identifying specific cellular targets: Investigating the interaction of the compound with key bacterial or fungal enzymes, cell wall components, or nucleic acids.

Studying effects on microbial physiology: Assessing the impact on processes such as biofilm formation, quorum sensing, and virulence factor expression.

Molecular docking studies: Computational modeling can predict the binding modes of these compounds to potential protein targets, guiding further experimental validation. For example, docking studies have been used to investigate the interaction of 1,3,4-oxadiazole derivatives with enzymes like DNA gyrase. mdpi.com

A thorough understanding of the mechanism of action is crucial for rational drug design and the development of more potent and selective therapeutic agents.

Overcoming Drug Resistance Mechanisms

The emergence of drug-resistant pathogens and cancer cells is a major global health challenge. The 1,3,4-oxadiazole scaffold has shown promise in the development of agents that can circumvent existing resistance mechanisms. Some derivatives have demonstrated activity against drug-resistant strains of Mycobacterium tuberculosis. mdpi.com

Future research should specifically investigate the potential of 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol and its derivatives to:

Inhibit efflux pumps: These are membrane proteins that actively transport drugs out of cells, a common mechanism of resistance.

Target alternative pathways: By acting on novel biological targets, these compounds may be effective against pathogens or cancer cells that have developed resistance to conventional therapies.

Act as adjuvants: In combination with existing drugs, they could potentially restore the efficacy of treatments that have become ineffective due to resistance.

Translational Research and Preclinical Development

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into clinical applications. For 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, the path forward involves a series of preclinical studies to assess its potential as a drug candidate.

Key areas of focus for translational research include:

In vivo efficacy studies: Evaluating the therapeutic effect of the compound in animal models of relevant diseases. For example, in vivo studies using a Drosophila melanogaster model have been conducted to assess the antihyperglycemic effects of some 1,3,4-oxadiazole-2-thiol (B52307) derivatives. psu.edu

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to understand its behavior in a biological system.

Toxicology studies: Assessing the safety profile of the compound through acute and chronic toxicity studies in animal models. Preliminary in silico and in vivo toxicity studies have been performed for some 1,2,4-triazole (B32235) derivatives, a related class of compounds. uran.ua

Formulation development: Creating stable and effective dosage forms for potential clinical use.

Successful preclinical development is a critical step towards initiating clinical trials and ultimately bringing a new therapeutic agent to patients.

Q & A

Q. What are the established synthetic routes for 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide under reflux in ethanol, followed by acidification . Key parameters include:

- Solvent selection : Ethanol or methanol optimizes nucleophilic substitution.

- Reaction time : Prolonged reflux (~6–8 hours) improves cyclization efficiency.

- Catalysts : NaOH facilitates deprotonation of intermediates. Yields typically range from 45–70%, with impurities managed via recrystallization (ethanol/water) .

Q. Which spectroscopic techniques are critical for characterizing 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol?

Q. How does thiol-thione tautomerism affect the compound’s reactivity?

The thiol (SH) and thione (C=S) tautomers coexist in equilibrium, influenced by solvent polarity and pH. In polar solvents (e.g., DMSO), the thione form dominates, enhancing electrophilic substitution at sulfur. This tautomerism is confirmed via UV-Vis and NMR spectroscopy .

Q. What safety precautions are essential when handling this compound?

- Acute toxicity : Classified as H302 (harmful if swallowed) and H315 (skin irritation).

- Handling : Use nitrile gloves, fume hoods, and avoid light exposure (light-sensitive intermediates) .

- First aid : For skin contact, rinse with water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in 5-(2-Furyl)-1,3,4-oxadiazole-2-thiol?

DFT studies at the B3LYP/6-311+G(d,p) level predict:

Q. What strategies address contradictory biological activity data in antimicrobial assays?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

Q. How can Mannich base derivatives improve pharmacological properties?

Mannich reactions with formaldehyde and amines (e.g., morpholine) yield derivatives with:

Q. What mechanistic insights explain its inhibitory effects on cyclooxygenase (COX) enzymes?

Docking studies reveal:

- Binding mode : The oxadiazole ring interacts with COX-2’s Tyr385 via π-π stacking (binding energy: −8.2 kcal/mol).

- Thiol group : Forms hydrogen bonds with Arg120, critical for selective COX-2 inhibition .

Q. How to optimize purification for scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.